

ACP-319 Target Selectivity Profile: A Technical Overview

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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

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Introduction

ACP-319 (also known as AMG-319) is a potent and highly selective second-generation, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). [1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[4] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, making it a key therapeutic target in B-cell malignancies.[5][6] This document provides a detailed technical guide on the target selectivity profile of **ACP-319**, including quantitative data, experimental methodologies, and relevant signaling pathways.

Target Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. **ACP-319** has demonstrated exceptional selectivity for PI3K δ over other Class I PI3K isoforms and a broad range of other kinases.

Quantitative Analysis of PI3K Isoform Inhibition

The inhibitory activity of **ACP-319** against the four Class I PI3K isoforms was determined using biochemical enzymatic assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Target	IC50
PI3K δ	18 nM
PI3K γ	850 nM
PI3K β	2.7 μ M
PI3K α	33 μ M

Data sourced from Medchemexpress and InvivoChem.[7][8]

Based on these IC50 values, the selectivity of **ACP-319** for PI3K δ over the other isoforms can be calculated:

Comparison	Selectivity Fold
PI3K γ vs PI3K δ	~47-fold
PI3K β vs PI3K δ	~150-fold
PI3K α vs PI3K δ	~1833-fold

Broader Kinase Selectivity

In a comprehensive kinome screen encompassing 402 kinases, **ACP-319** was found to be inactive at a concentration of 10 μ M, highlighting its high degree of selectivity and minimal off-target kinase activity.[3]

Experimental Protocols

The following sections detail the methodologies employed to characterize the target selectivity and cellular activity of **ACP-319**.

PI3K Enzymatic Assay (AlphaScreen)

A common method to determine the in vitro potency of PI3K inhibitors is the AlphaScreen assay, a bead-based immunoassay.

Principle: This assay measures the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) by the PI3K enzyme. A biotinylated PIP3 substrate is captured by streptavidin-coated donor beads, and a GST-tagged PIP3-binding protein binds to the newly synthesized PIP3, which is then detected by an anti-GST antibody conjugated to acceptor beads. When the donor and acceptor beads are in close proximity, a chemiluminescent signal is generated upon laser excitation. An inhibitor will decrease the production of PIP3, leading to a reduction in the signal.

Detailed Methodology:

- **Reaction Buffer Preparation:** A typical reaction buffer consists of 50 mM Tris-HCl (pH 7.5), 14 mM MgCl₂, 100 mM NaCl, and 2 mM sodium cholate. 2 mM DTT is freshly added.[\[1\]](#)
- **Compound Preparation:** **ACP-319** is serially diluted to various concentrations in DMSO.
- **Enzyme and Substrate Preparation:** Recombinant PI3K isoforms (α , β , γ , δ) are diluted in the reaction buffer. A substrate mix containing phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP is also prepared in the reaction buffer.[\[1\]](#)
- **Reaction Initiation:** The inhibitor, enzyme, and substrate mix are combined in a 384-well plate and incubated at room temperature to allow the enzymatic reaction to proceed.
- **Detection:** A solution containing biotinylated-IP4, streptavidin-donor beads, a PIP3-binding protein, and anti-GST acceptor beads is added to the reaction wells to stop the reaction and initiate the detection process.[\[1\]](#)
- **Signal Measurement:** The plate is read on an AlphaScreen-compatible plate reader. The IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression.

Cellular Phospho-AKT (pAKT) Assay

To assess the in-cell activity of **ACP-319**, the inhibition of AKT phosphorylation, a key downstream effector of PI3K, is measured.

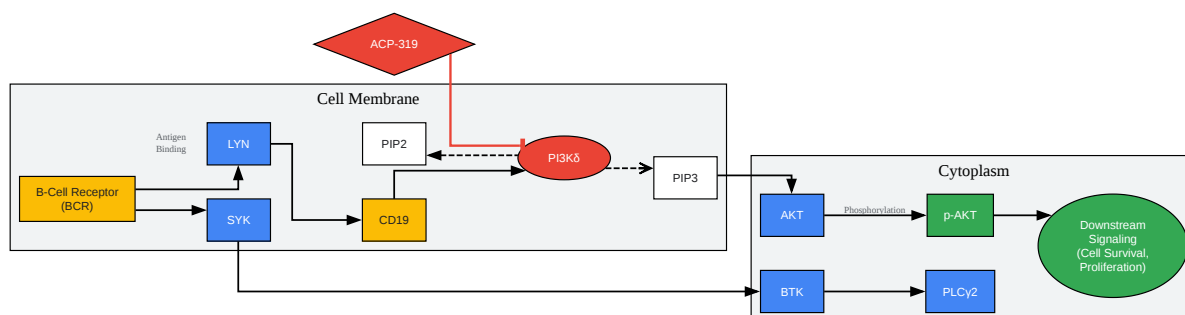
Principle: PI3K activation leads to the phosphorylation of AKT at serine 473 (S473) and threonine 308 (T308). A cellular assay for pAKT measures the level of phosphorylated AKT in cells treated with an inhibitor. This is often done using Western blotting or high-throughput methods like Lanthascreen™ or ELISA.

Detailed Methodology (Western Blot):

- **Cell Culture and Treatment:** A relevant cell line (e.g., a B-cell lymphoma line) is cultured to an appropriate density. The cells are then treated with varying concentrations of **ACP-319** for a specified period.
- **Cell Lysis:** After treatment, the cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated AKT (e.g., anti-pAKT S473). A primary antibody for total AKT is used as a loading control.
- **Detection:** After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The signal is captured using a digital imaging system.
- **Analysis:** The band intensities for pAKT and total AKT are quantified, and the ratio of pAKT to total AKT is calculated to determine the extent of inhibition.

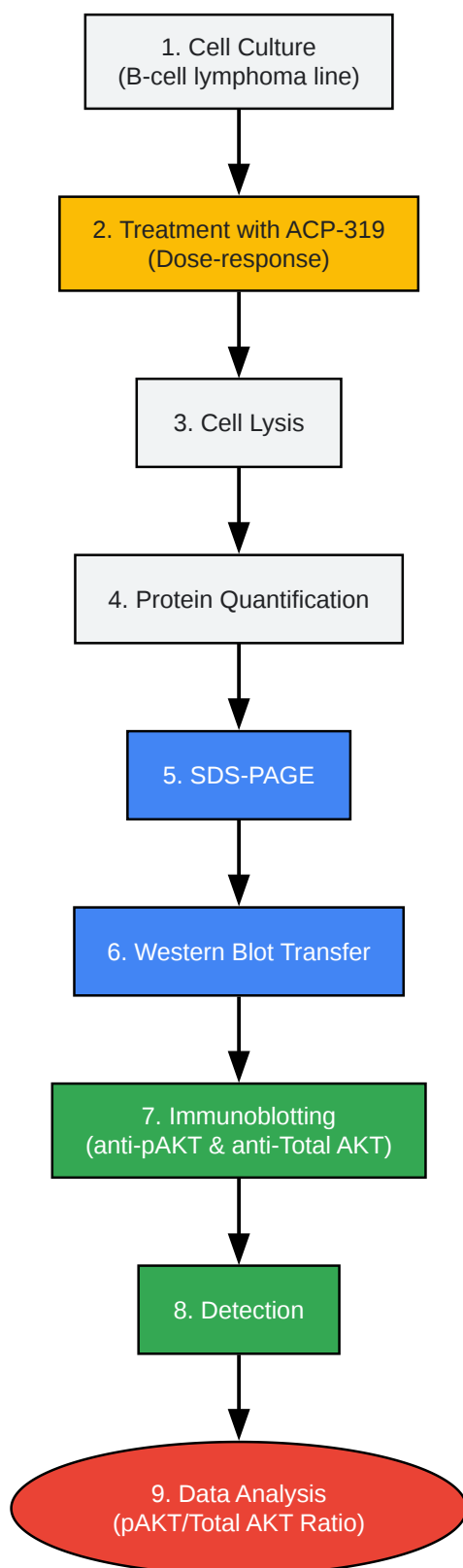
Signaling Pathway Visualization

The following diagrams illustrate key pathways and workflows relevant to the action of **ACP-319**.



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B-Cell Receptor (BCR) Signaling Pathway and **ACP-319** Inhibition.



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Experimental Workflow for pAKT Western Blot Analysis.

Conclusion

ACP-319 is a highly selective inhibitor of PI3K δ , demonstrating significant potency against its primary target and minimal activity against other PI3K isoforms and a broad panel of kinases. This favorable selectivity profile, confirmed through rigorous biochemical and cellular assays, underscores its potential as a targeted therapeutic agent for B-cell malignancies and other diseases where the PI3K δ pathway is dysregulated. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other selective kinase inhibitors.

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